2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at the 1-position and a thioether-linked acetamide moiety at the 4-position. The acetamide nitrogen is further substituted with a 3-methoxyphenyl group. This structure combines heterocyclic, fluorinated, and methoxy motifs, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-4-2-3-14(9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-7-5-13(21)6-8-15/h2-10,12H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXHFMBWPUSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthetic Applications
Cyclobutane as a Building Block:
Cyclobutane derivatives, including (2,2,2-Trimethoxyethyl)cyclobutane, are utilized as essential building blocks in organic synthesis. The [2 + 2] cycloaddition reaction is a prominent method for synthesizing cyclobutane structures. This reaction allows for the formation of complex natural products and pharmaceuticals by introducing cyclobutane motifs into larger molecules .
Case Study: Total Synthesis of Natural Products
Recent studies have highlighted the use of cyclobutane derivatives in the total synthesis of complex natural products. For instance, the combination of crossed intermolecular [2 + 2] cycloaddition with palladium-catalyzed C-H activation has been successfully employed to synthesize scopariusicide A. This method showcases the versatility of cyclobutane derivatives in creating polysubstituted structures with high chemoselectivity and stereoselectivity .
Medicinal Chemistry
Pharmaceutical Applications:
Cyclobutane motifs have been integrated into several pharmaceutical compounds to enhance their efficacy and selectivity. For example, the development of Abrocitinib, a drug targeting JAK1 receptors for autoimmune diseases, involved replacing traditional structures with cyclobutane frameworks. This modification resulted in a significant increase in selectivity—up to 28 times more effective towards the JAK1 receptor compared to its predecessor .
Safety and Toxicology Studies:
Toxicological assessments have been conducted on related compounds such as p-(2,2-dimethoxyethyl)toluene. These studies indicate that while some derivatives may exhibit mutagenic properties at high concentrations, many are considered non-clastogenic under specific testing conditions . Understanding the safety profiles of these compounds is crucial for their application in medicinal chemistry.
Material Science
Polymer Chemistry:
The incorporation of cyclobutane structures into polymeric materials has shown promise in enhancing properties such as thermal stability and mechanical strength. The unique geometry and electronic properties of cyclobutanes can lead to innovative materials with tailored characteristics for industrial applications.
Case Study: Teflon-like Coatings
Research has demonstrated that fluorinated cyclobutane derivatives can be used to create coatings with excellent chemical inertness and resistance to high temperatures. These coatings are beneficial in various applications ranging from industrial machinery to consumer products .
Photochemical Applications
Energy Transfer Strategies:
Recent advancements in photocatalytic methods utilizing (2,2,2-Trimethoxyethyl)cyclobutane focus on energy transfer strategies for synthesizing tetrasubstituted cyclobutanes. These methods allow for broad substrate adaptability and compatibility with various functional groups under mild conditions . Such approaches are particularly valuable in synthesizing complex organic molecules while minimizing side reactions.
Summary Table of Applications
| Field | Application | Example/Case Study |
|---|---|---|
| Synthetic Chemistry | Building blocks for organic synthesis | Total synthesis of scopariusicide A |
| Medicinal Chemistry | Enhancing drug efficacy and selectivity | Abrocitinib targeting JAK1 receptors |
| Material Science | Development of advanced polymeric materials | Teflon-like coatings with improved properties |
| Photochemistry | Energy transfer strategies for synthesis | Mild conditions for tetrasubstituted cyclobutanes |
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key analogues and their molecular characteristics:
Analysis of Substituent Effects
Trifluoromethoxy vs. Methoxy Groups
The analogue with a 4-trifluoromethoxyphenyl group () has a higher molecular weight (463.4 vs. ~452.4) due to the trifluoromethyl substitution.
Acetamido vs. Methoxy Groups
Replacing the 3-methoxyphenyl with a 3-acetamidophenyl group () introduces a hydrogen-bonding acetamido moiety. This modification reduces molecular weight (436.5 vs. ~452.4) and may alter target binding affinity, as acetamido groups often participate in specific enzyme interactions (e.g., kinase inhibition) .
Sulfamoyl and Chlorophenyl Substitutions
The pyrazoline-based analogue () incorporates a 4-sulfamoylphenyl group, which is strongly polar and may confer cyclooxygenase (COX) or cholinesterase inhibitory activity, as seen in related NSAID derivatives.
Biological Activity
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives and diketones.
- Introduction of the 4-Fluorophenyl Group : This step often utilizes nucleophilic substitution reactions.
- Attachment of the Sulfanyl Group : Thiolation reactions are employed for this purpose.
- Coupling with N-(3-methoxyphenyl)acetamide : Amide bond formation is conducted using coupling reagents like EDCI or DCC.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and anti-inflammatory agent.
The compound's mechanism involves inhibition of specific kinases involved in cell signaling pathways. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Anticancer Activity
A study evaluated the compound's efficacy against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Inhibition of Aurora-A kinase |
| A549 | 7.5 | Induction of apoptosis |
| HepG2 | 6.0 | Cell cycle arrest |
The compound displayed significant cytotoxic effects with IC50 values indicating potent activity against these cell lines, suggesting its potential as a therapeutic agent for cancer treatment .
Anti-inflammatory Properties
In addition to its anticancer properties, the compound has shown anti-inflammatory effects. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines in macrophages. The following table summarizes these findings:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
| IL-1β | 100 | 20 |
These results indicate that the compound can significantly lower inflammatory markers, which may be beneficial in treating inflammatory diseases .
Q & A
Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions influence yield and purity?
The synthesis typically involves:
- Step 1 : Cyclization of precursors (e.g., 4-fluorophenyl-substituted pyrazolo[3,4-d]pyrimidine core) using bases like triethylamine or sodium hydride .
- Step 2 : Thioether formation via nucleophilic substitution, where the sulfanyl group is introduced using reagents like α-chloroacetamide derivatives under anhydrous conditions .
- Step 3 : Coupling with 3-methoxyphenylacetamide via amide bond formation, often employing coupling agents such as EDC/HOBt .
Q. Critical Conditions :
- Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility and reaction homogeneity .
- Catalysts : Sodium hydride or potassium carbonate to deprotonate intermediates .
- Temperature : Controlled heating (60–80°C) prevents decomposition of thermally labile intermediates .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should researchers prioritize?
- 1H/13C NMR :
- 4-Fluorophenyl group : Aromatic protons at δ 7.2–7.8 ppm (doublets, J = 8–9 Hz) and fluorine coupling in 13C NMR .
- Sulfanyl group : Thioether linkage confirmed by S-CH2 protons at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 463.41 (average mass) and isotopic pattern matching C20H13F4N5O2S .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and S-C (~650 cm⁻¹) .
Q. What in vitro biological assays are commonly used to evaluate therapeutic potential, and how should dose-response experiments be designed?
- Anticancer Activity : MTT assay using cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination .
- Kinase Inhibition : ADP-Glo™ kinase assays targeting tyrosine kinases (e.g., EGFR, VEGFR) .
- Dose-Response Design :
- Concentration Range : 0.1–100 μM, with triplicate measurements.
- Controls : Positive (e.g., staurosporine) and vehicle (DMSO <0.1%) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives be resolved, particularly regarding kinase selectivity?
- Potential Causes : Variations in assay conditions (e.g., ATP concentration, pH) or off-target effects due to structural analogs .
- Resolution Strategies :
Q. What computational strategies optimize predictions of binding affinity and selectivity for tyrosine kinases?
Q. How can synthetic routes be modified to improve regioselectivity during sulfanylacetamide moiety introduction?
- Protecting Groups : Temporarily block reactive sites (e.g., pyrimidine N-H) with Boc groups to direct thioether formation .
- Monitoring : Use TLC (hexane:ethyl acetate = 3:1) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity .
Q. What are the primary degradation pathways under physiological conditions, and how can stability studies identify metabolites?
- Pathways : Hydrolysis of the acetamide group (pH-dependent) or oxidation of the sulfanyl moiety .
- Accelerated Stability Studies :
- Conditions : 37°C, pH 2–9, LC-MS/MS analysis over 14 days.
- Metabolites : Look for hydroxylated or dealkylated products .
Q. How should a SAR study elucidate the role of 3-methoxyphenyl and 4-fluorophenyl substituents in anticancer activity?
- Analog Synthesis : Replace 3-methoxy with electron-withdrawing (e.g., -CF3) or donating (-OH) groups .
- Activity Testing : Compare IC50 values across analogs in cell lines and kinase assays to map substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
